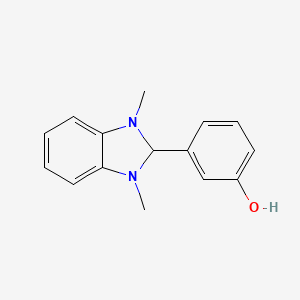
3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole, also known as DPAO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act through multiple pathways. Studies have shown that 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It also inhibits inflammation by suppressing the production of pro-inflammatory cytokines and chemokines. 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole's antimicrobial activity is thought to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. It has been reported to decrease the expression of several oncogenes and increase the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth. 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole also reduces the production of reactive oxygen species, which can cause cellular damage and contribute to the development of cancer and inflammation. In addition, 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole has been shown to decrease the levels of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is its broad range of biological activities, which makes it a versatile compound for studying different disease states. Additionally, its relatively simple synthesis method and low cost make it an attractive compound for research. However, one limitation of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is its poor solubility in water, which can make it difficult to administer in vivo. This can be overcome by formulating 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole in a suitable carrier or using alternative routes of administration.
Orientations Futures
There are several future directions for research on 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole. One area of interest is the development of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole as a cancer therapy. Further studies are needed to determine its efficacy in vivo and to optimize its formulation for clinical use. Additionally, the antimicrobial and anti-inflammatory properties of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole could be further explored for the development of new antibiotics and anti-inflammatory drugs. Finally, the mechanism of action of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole could be further elucidated to identify new targets for drug development.
Conclusion:
In conclusion, 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is a promising compound with diverse biological activities. Its synthesis method has been optimized, and it has shown potential as a therapeutic agent for cancer, inflammation, and bacterial infections. Further research is needed to fully understand its mechanism of action and to optimize its formulation for clinical use. 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole's versatility and low cost make it an attractive compound for future research in medicinal chemistry.
Méthodes De Synthèse
The synthesis of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole involves the reaction of 2,4-dichlorobenzaldehyde and 3,4-dimethylphenyl hydrazine in the presence of acetic acid and sodium acetate. The resulting product is then cyclized with phosphorous oxychloride to yield 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of the compound.
Applications De Recherche Scientifique
3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential as a therapeutic agent. It has shown promising results in preclinical studies as an anticancer agent, specifically against breast and lung cancer cells. 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole has also demonstrated anti-inflammatory activity in animal models of inflammation. Additionally, it has shown antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c1-9-3-4-11(7-10(9)2)16-19-15(20-21-16)13-6-5-12(17)8-14(13)18/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKORWYDHQWLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5854202.png)
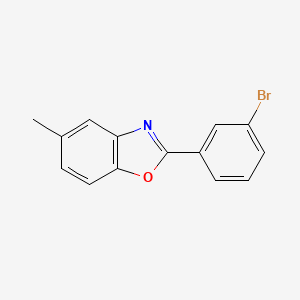

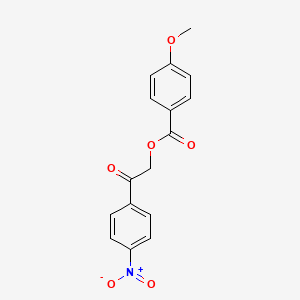
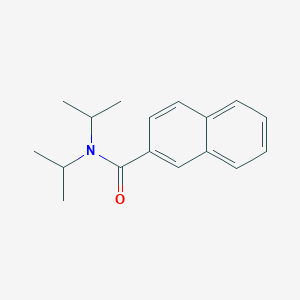

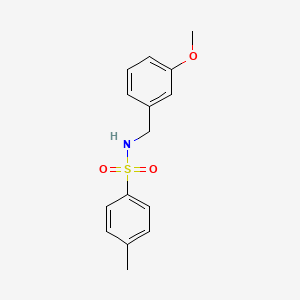
![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)
